molecular formula C₃₂H₃₄D₃ClN₄O₆ B1155306 Desmethyl Irinotecan Hydrochloride-d3

Desmethyl Irinotecan Hydrochloride-d3

Cat. No.: B1155306
M. Wt: 612.13
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Irinotecan Hydrochloride-d3 is a deuterated analog of desmethyl irinotecan hydrochloride, a metabolite of the chemotherapeutic agent irinotecan. The "-d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances metabolic stability and makes the compound valuable as an internal standard in mass spectrometry-based pharmacokinetic studies .

Key structural features include:

  • Molecular formula: C32H34D3ClN4O6 (based on deuterated analogs in ) .
  • Primary use: Analytical reference standard for quantifying irinotecan and its metabolites in biological matrices.

Properties

Molecular Formula

C₃₂H₃₄D₃ClN₄O₆

Molecular Weight

612.13

Synonyms

11-Ethyl-4-hydroxy-4-methyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl [1,4’-bipiperidine]-1’-carboxylate Hydrochloride-d3;  USP Irinotecan Related Compound C-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Desmethyl Irinotecan Hydrochloride (Non-Deuterated)

  • Structural relationship: The non-deuterated form lacks the three deuterium substitutions.
  • Molecular weight : 609.11 g/mol (C32H37ClN4O6) .
  • Role: Identified as a minor impurity (≤0.82% in irinotecan formulations) and a metabolite in pharmacokinetic pathways .
  • Key difference: Deuterated analogs like Desmethyl Irinotecan Hydrochloride-d3 exhibit improved stability against enzymatic degradation, making them preferable for long-duration analytical studies .

Irinotecan-d10 Hydrochloride

  • Structural distinction : Contains ten deuterium atoms, primarily at ethyl or aromatic positions.
  • Molecular weight : 633.20–633.21 g/mol (C33H29D10ClN4O6) .

7-Desethyl Irinotecan

  • Role: A major impurity in irinotecan formulations (limit: ≤0.82%) and a metabolic derivative .
  • Structural difference : Lacks the methyl group at the 7-position of the camptothecin core.

Analytical and Pharmacokinetic Comparisons

Impurity Profiles and Regulatory Limits

Compound Maximum Allowable Impurity (%) Time Factor (HPLC) Key Identifier
7-Desethyl Irinotecan 0.82 0.82 USP Related Compound A
Irinotecan Related Compound B 1.50 1.50 CAS 86639-52-3
Desmethyl Irinotecan-d3 Not applicable (reference standard) N/A Deuterium signature

Chromatographic Behavior

  • This compound: Used in HPLC and LC-MS with retention time adjustments due to deuterium’s isotopic effect .
  • Non-deuterated analogs: Exhibit shorter retention times under identical conditions (e.g., 7-Desethyl irinotecan at 0.82 time factor) .

Metabolic Stability

  • Deuterated compounds : Slower hepatic clearance due to the kinetic isotope effect, reducing first-pass metabolism .
  • Non-deuterated analogs: Rapidly metabolized into active (SN-38) or inactive forms, limiting their utility in prolonged studies .

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